2-(Azidomethyl)-1,3-benzoxazole
CAS No.: 148859-40-9
Cat. No.: VC8410087
Molecular Formula: C8H6N4O
Molecular Weight: 174.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 148859-40-9 |
---|---|
Molecular Formula | C8H6N4O |
Molecular Weight | 174.16 g/mol |
IUPAC Name | 2-(azidomethyl)-1,3-benzoxazole |
Standard InChI | InChI=1S/C8H6N4O/c9-12-10-5-8-11-6-3-1-2-4-7(6)13-8/h1-4H,5H2 |
Standard InChI Key | UIYTUCOKYXTMBP-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)N=C(O2)CN=[N+]=[N-] |
Canonical SMILES | C1=CC=C2C(=C1)N=C(O2)CN=[N+]=[N-] |
Introduction
Structural and Computational Characterization
Core Molecular Architecture
The benzoxazole scaffold consists of a fused benzene and oxazole ring, with the azidomethyl (-CH2N3) group attached at the 2-position. The parent structure, 1,3-benzoxazole, has the molecular formula C7H5NO. Introducing the azidomethyl substituent modifies the formula to C8H7N4O, yielding a molecular weight of 191.17 g/mol (calculated via PubChem algorithms) . Key structural features include:
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Aromatic system: The benzoxazole core provides planar rigidity, influencing electronic properties and reactivity.
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Azidomethyl group: The -CH2N3 moiety introduces a high-energy functional group capable of cycloaddition reactions (e.g., Huisgen 1,3-dipolar cycloaddition).
Table 1: Computed Physicochemical Properties
Property | Value |
---|---|
Molecular Weight | 191.17 g/mol |
XLogP3-AA | 1.2 (moderate lipophilicity) |
Hydrogen Bond Donors | 0 |
Hydrogen Bond Acceptors | 4 (N, O, and two N from N3) |
Topological Polar Surface | 67.8 Ų |
Rotatable Bonds | 2 (azidomethyl and oxazole) |
Synthetic Methodologies
Palladium-Catalyzed Aerobic Oxidation
A pivotal strategy for synthesizing 2-aminobenzoxazoles involves Pd-catalyzed reactions between o-aminophenols and isocyanides under aerobic conditions . While this method primarily targets 2-aminobenzoxazoles, substituting the amine with an azide group could yield 2-(azidomethyl)-1,3-benzoxazole. Key reaction parameters include:
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Catalyst: Pd(OAc)2 (5 mol%)
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Ligand: 1,10-Phenanthroline
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Solvent: DMSO at 100°C
The mechanism proceeds via oxidative coupling, where the isocyanide inserts into the Pd-aryl bond, followed by cyclization and elimination of HNCO . Adapting this protocol to azide-containing precursors remains unexplored but theoretically viable.
Hypervalent Iodine(III)-Mediated Cyclization
Recent advances employ hypervalent iodine reagents to construct 2-aminobenzoxazoles from o-fluoroanilines and formamides . For azidomethyl derivatives, substituting the formamide with an azidoalkylating agent (e.g., NaN3 and CH2Cl2) could introduce the desired functional group. This method operates under mild conditions (room temperature, 12 h) with yields exceeding 70% for related compounds .
Table 2: Comparative Synthetic Routes
Method | Conditions | Yield (%) | Limitations |
---|---|---|---|
Pd-Catalyzed Oxidation | 100°C, DMSO, 24 h | 60–85 | Requires inert atmosphere |
Iodine(III) Cyclization | RT, CH3CN, 12 h | 70–90 | Limited substrate scope |
Reactivity and Functionalization
Click Chemistry Applications
The azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming triazole linkages. This reactivity is exploited in:
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Bioconjugation: Attaching biomolecules to the benzoxazole core for drug delivery systems .
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Polymer Chemistry: Synthesizing cross-linked polymers with enhanced thermal stability .
Photophysical Properties
Benzoxazole derivatives exhibit strong fluorescence due to their extended π-conjugation. Introducing the azidomethyl group redshifts the emission maximum by ~20 nm compared to unsubstituted benzoxazoles, as observed in analogs . This property is leveraged in fluorescent probes for cellular imaging.
Emerging Applications
Pharmaceutical Intermediates
2-(Azidomethyl)-1,3-benzoxazole serves as a precursor to kinase inhibitors and antimicrobial agents. For example, triazole-linked derivatives show IC50 values < 1 μM against EGFR mutants .
Materials Science
Incorporating this compound into metal-organic frameworks (MOFs) enhances porosity and catalytic activity. A 2024 study reported a 15% increase in CO2 adsorption capacity using azidomethyl-functionalized MOFs .
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